Lipophilicity Differentiation: m-Tolyl vs. Unsubstituted Phenyl Sulfonylpiperidine Benzamides
4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide has a computed XLogP3 of 3.1 [1]. This indicates higher lipophilicity compared to the unsubstituted N-phenyl analog (4-(piperidin-1-ylsulfonyl)-N-phenylbenzamide), which would have a predicted XLogP3 of approximately 2.5. In the TMK inhibitor series, optimization of logD was critical for achieving potent minimum inhibitory concentrations (MICs) against Gram-positive bacteria and >10^5 selectivity over human TMK [2]. The increased lipophilicity of the m-tolyl compound could influence membrane permeability and non-specific binding profiles relative to its less lipophilic analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-phenyl analog (4-(piperidin-1-ylsulfonyl)-N-phenylbenzamide): predicted XLogP3 ≈ 2.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (higher lipophilicity for target compound) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a critical parameter for compound selection in cell-based assays and in vivo studies, directly influencing solubility, permeability, and off-target binding; this difference justifies procurement of the specific m-tolyl analog for projects requiring optimized logD profiles.
- [1] PubChem Compound Summary for CID 5131355, Computed Properties (XLogP3-AA). National Center for Biotechnology Information (2026). View Source
- [2] Martinez-Botella, G., et al. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg. Med. Chem. Lett. 2013, 23, 169-173. View Source
